7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride
Overview
Description
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride is an intriguing chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride consists of a benzene ring linked to a pyridine ring . The molecular weight is 226.28, and the molecular formula is C14 H14 N2 O .Chemical Reactions Analysis
While specific chemical reactions involving 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride are not available, it’s known that similar compounds have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models .Scientific Research Applications
Molecular Configurations and Hydrogen-Bonded Chains
The research conducted by Acosta et al. (2008) focuses on the molecular configurations and hydrogen-bonded chains of styryl-substituted tetrahydro-1,4-epoxy-1-benzazepines, closely related to the compound . This study highlights the variations in molecular configuration and conformation due to changes in peripheral substituents, which is crucial for understanding the compound's potential applications in scientific research (Acosta et al., 2008).
Anticancer Activity
Díaz-Gavilán et al. (2008) explored the anticancer activity of tetrahydro-4,1-benzoxazepine derivatives against the MCF-7 cell line. The study identified specific compounds with significant antiproliferative activities, suggesting the potential of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride in cancer research (Díaz-Gavilán et al., 2008).
Hydrogen-Bonded Supramolecular Assembly
Blanco et al. (2012) investigated the hydrogen-bonded supramolecular assembly in tetrahydro-1,4-epoxy-1-benzazepines with heterocyclic substituents, which are structurally similar to the compound of interest. This research provides insights into the molecular interactions and assemblies, which are essential for the development of new materials and pharmaceutical applications (Blanco et al., 2012).
Chemical Transformations and Conformations
The study by Quintero et al. (2016) on the synthesis of fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives, akin to 7-Pyridin-3-yl-tetrahydro-1,4-benzoxazepine dihydrochloride, provides valuable insights into the compound's potential for creating new chemical structures and its implications in drug design and material science (Quintero et al., 2016).
Future Directions
properties
IUPAC Name |
7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIBQYDQDDCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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